molecular formula C22H16N6O5 B11097325 (2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(1H-indol-3-yl)-N-phenylethanamide

(2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-(1H-indol-3-yl)-N-phenylethanamide

Cat. No.: B11097325
M. Wt: 444.4 g/mol
InChI Key: VMCYWPNVDOJHSB-YYADALCUSA-N
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Description

2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-2-(1H-INDOL-3-YL)-N-PHENYLACETAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a hydrazone linkage, an indole moiety, and a dinitrophenyl group, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-2-(1H-INDOL-3-YL)-N-PHENYLACETAMIDE typically involves the condensation reaction between 2,4-dinitrophenylhydrazine and an appropriate indole derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-2-(1H-INDOL-3-YL)-N-PHENYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-2-(1H-INDOL-3-YL)-N-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Medicine: Explored for its antiviral properties, particularly against viruses like SARS-CoV-2.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-2-(1H-INDOL-3-YL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. The compound may also interfere with signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-DINITROPHENYL)HYDRAZONO-4-OXOTHIAZOLIDINE: Known for its anticancer activity.

    5-CHLORO-3-(2-(2,4-DINITROPHENYL)HYDRAZONO)INDOLIN-2-ONE: Investigated for its antiviral properties.

Uniqueness

2-[(E)-2-(2,4-DINITROPHENYL)HYDRAZONO]-2-(1H-INDOL-3-YL)-N-PHENYLACETAMIDE stands out due to its unique combination of an indole moiety and a dinitrophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C22H16N6O5

Molecular Weight

444.4 g/mol

IUPAC Name

(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-2-(1H-indol-3-yl)-N-phenylacetamide

InChI

InChI=1S/C22H16N6O5/c29-22(24-14-6-2-1-3-7-14)21(17-13-23-18-9-5-4-8-16(17)18)26-25-19-11-10-15(27(30)31)12-20(19)28(32)33/h1-13,23,25H,(H,24,29)/b26-21+

InChI Key

VMCYWPNVDOJHSB-YYADALCUSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CNC4=CC=CC=C43

Origin of Product

United States

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